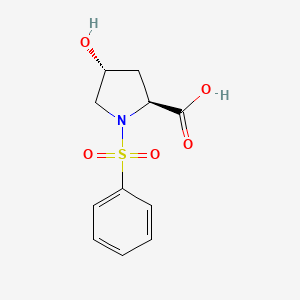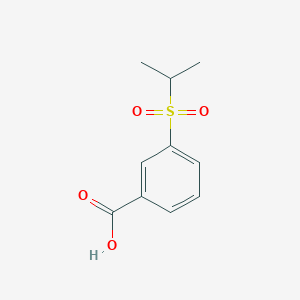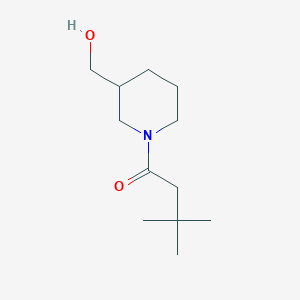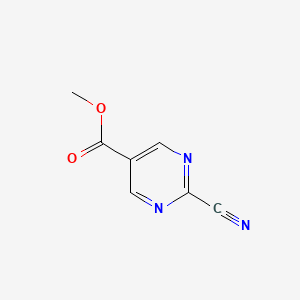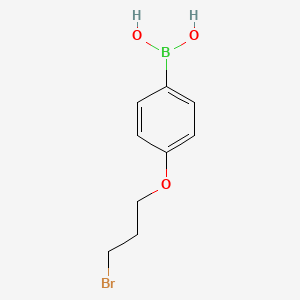
(4-(3-Bromopropoxy)phenyl)boronic acid
Vue d'ensemble
Description
4-(3-Bromopropoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BBrO3 . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-(3-Bromopropoxy)phenylboronic acid is represented by the InChI code1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 . This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a boronic acid group (B(OH)2) and a bromopropoxy group (-OCH2CH2CH2Br). Physical And Chemical Properties Analysis
4-(3-Bromopropoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 258.91 and a predicted boiling point of 407.7±55.0 °C . The compound has a predicted density of 1.47±0.1 g/cm3 and a predicted pKa of 8.69±0.16 .Applications De Recherche Scientifique
Organic Synthesis
4-(3-Bromopropoxy)phenylboronic acid is utilized as a starting material in organic synthesis. Its boronic acid group is reactive towards various organic transformations, making it a versatile building block for constructing complex molecules .
Medicine Serine Protease and Kinase Inhibitors
In the medical field, phenyl boronic acids, including 4-(3-Bromopropoxy)phenylboronic acid, are used as inhibitors of serine protease and kinase enzymes. These enzymes are known to increase the growth, progression, and metastasis of tumor cells, so their inhibition is crucial in cancer treatment .
Boron Neutron Capture Therapy (BNCT)
Boron compounds like 4-(3-Bromopropoxy)phenylboronic acid are used in BNCT for tumors. BNCT is a binary therapy that relies on the capture of neutrons by boron-10, which leads to the production of high-energy alpha particles that can destroy cancer cells .
Diabetes Treatment Glucose-Sensitive Polymers
These compounds can function as glucose-sensitive polymers that enable self-regulated insulin release, which is a significant advancement in diabetes treatment. They also serve as diagnostic agents due to this property .
Wound Healing and Tumor Targeting
Phenylboronic acids have noteworthy applications in wound healing due to their biological activity and ability to target tumor cells, which makes them valuable in therapeutic strategies .
Drug Discovery and Pharmaceutical Development
Sensing Applications
Boronic acids, including 4-(3-Bromopropoxy)phenylboronic acid, are increasingly used in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions make them useful in both homogeneous assays and heterogeneous detection systems .
Selective Adsorption Materials
The compound has been used to prepare boronic acid-functionalized materials that display good selectivity toward cis-diols in aqueous solutions, which is essential in chromatography and separation technologies .
Safety and Hazards
4-(3-Bromopropoxy)phenylboronic acid is classified as a skin irritant (H317) and an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 4-(3-Bromopropoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The 4-(3-Bromopropoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The 4-(3-Bromopropoxy)phenylboronic acid affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetic properties of 4-(3-Bromopropoxy)phenylboronic acid It is known that the compound is stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of 4-(3-Bromopropoxy)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable reagent in organic synthesis .
Action Environment
The action of 4-(3-Bromopropoxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound .
Propriétés
IUPAC Name |
[4-(3-bromopropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESUWDVKSJULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657377 | |
| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-33-2 | |
| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



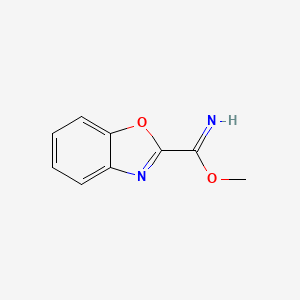
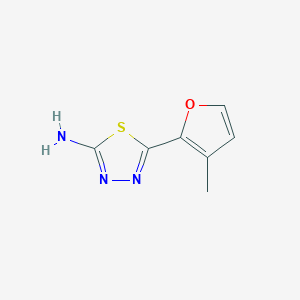

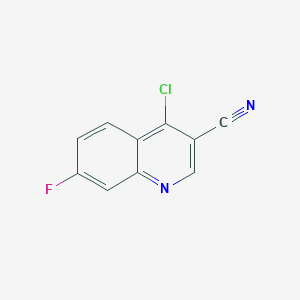
![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
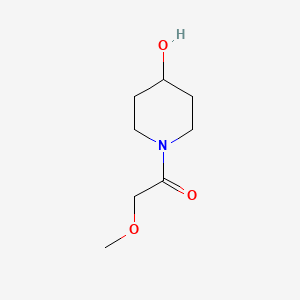
![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)

